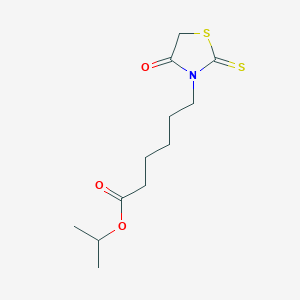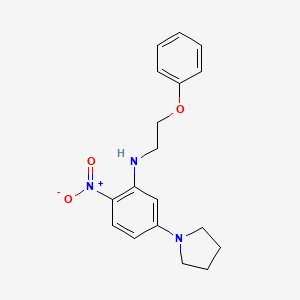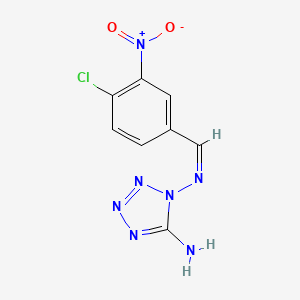![molecular formula C21H15N5O9 B11688640 N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-nitrobenzohydrazide](/img/structure/B11688640.png)
N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-nitrobenzohydrazide is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a methoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-nitrobenzohydrazide typically involves the condensation of 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde with 3-nitrobenzohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or other alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes or receptors, modulating their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-[(E)-[4-(2,4-Dinitrophenoxy)phenyl]methylene]-3-nitrobenzohydrazide: Similar structure but lacks the methoxy group.
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylene]-2-phenylacetohydrazide: Similar structure with a phenylacetohydrazide moiety instead of a nitrobenzohydrazide
Uniqueness
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-nitrobenzohydrazide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.
Propriétés
Formule moléculaire |
C21H15N5O9 |
|---|---|
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
N-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C21H15N5O9/c1-34-20-9-13(12-22-23-21(27)14-3-2-4-15(10-14)24(28)29)5-7-19(20)35-18-8-6-16(25(30)31)11-17(18)26(32)33/h2-12H,1H3,(H,23,27)/b22-12+ |
Clé InChI |
NDHYYZKZNVPZCE-WSDLNYQXSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(Z)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11688567.png)
![2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone](/img/structure/B11688568.png)
![methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate](/img/structure/B11688576.png)
![5-bromo-N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B11688590.png)

![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11688600.png)

![ethyl 4-[(4Z)-4-(2-ethoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11688611.png)


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11688629.png)
![Ethyl 2-(4-{[(4Z)-1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B11688637.png)
